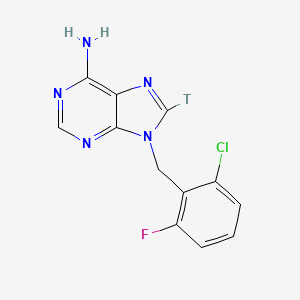
Aprinocid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Aprinocid is a chemical compound known for its use as a coccidiostat, which is a type of drug used to control coccidiosis in animals, particularly poultry. It is more accurately described as a coccidiocide, meaning it kills Coccidia parasites. The compound’s IUPAC name is 9-[(2-chloro-6-fluorophenyl)methyl]-6-purinamine, and it has a molecular formula of C12H9ClFN5 .
准备方法
The synthesis of Aprinocid involves several steps. The primary synthetic route includes the reaction of 2-chloro-6-fluorobenzyl chloride with 6-aminopurine under specific conditions. This reaction typically requires a solvent such as dimethylformamide (DMF) and a base like potassium carbonate to facilitate the reaction. The mixture is then heated to promote the formation of this compound .
Industrial production methods for this compound are similar but scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product. This often involves the use of more efficient reactors and purification techniques such as crystallization and chromatography .
化学反应分析
Aprinocid undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form N-oxides. This reaction typically requires oxidizing agents such as hydrogen peroxide or peracids.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride, leading to the formation of reduced derivatives.
Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the chloro and fluoro positions. .
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of N-oxides, while substitution reactions can yield various substituted purine derivatives .
科学研究应用
Aprinocid has several scientific research applications:
Chemistry: It is used as a model compound in studies involving purine derivatives and their chemical behavior.
Biology: this compound is studied for its effects on Coccidia parasites, providing insights into the biology and lifecycle of these organisms.
Medicine: The compound is used in veterinary medicine to control coccidiosis in poultry, improving animal health and productivity.
Industry: This compound is used in the formulation of veterinary drugs and feed additives, contributing to the agricultural industry
作用机制
The mechanism of action of Aprinocid involves its interaction with the cellular processes of Coccidia parasites. It disrupts the DNA synthesis and cell division of the parasites, leading to their death. The molecular targets include enzymes involved in purine metabolism, which are essential for the survival and replication of the parasites .
相似化合物的比较
Aprinocid is unique compared to other coccidiostats due to its specific chemical structure and mode of action. Similar compounds include:
Halofuginone: Another coccidiostat with a different chemical structure and mechanism of action.
Diclazuril: A coccidiostat that works by inhibiting the development of Coccidia parasites at different stages of their lifecycle.
Toltrazuril: A compound that targets multiple stages of the Coccidia lifecycle, similar to this compound but with a different chemical structure
This compound stands out due to its efficacy against strains of Coccidia that are resistant to other coccidiostats, making it a valuable tool in veterinary medicine .
属性
分子式 |
C12H9ClFN5 |
|---|---|
分子量 |
279.69 g/mol |
IUPAC 名称 |
9-[(2-chloro-6-fluorophenyl)methyl]-8-tritiopurin-6-amine |
InChI |
InChI=1S/C12H9ClFN5/c13-8-2-1-3-9(14)7(8)4-19-6-18-10-11(15)16-5-17-12(10)19/h1-3,5-6H,4H2,(H2,15,16,17)/i6T |
InChI 键 |
NAPNOSFRRMHNBJ-NGIXYFTOSA-N |
手性 SMILES |
[3H]C1=NC2=C(N=CN=C2N1CC3=C(C=CC=C3Cl)F)N |
规范 SMILES |
C1=CC(=C(C(=C1)Cl)CN2C=NC3=C(N=CN=C32)N)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![sodium;4-oxo-7,8-dihydro-6H-pyrrolo[1,2-a]pyrimidine-6-carboxylate](/img/structure/B13396173.png)
![(2S)-2-[Diphenyl[(triethylsilyl)oxy]methyl]pyrrolidine](/img/structure/B13396181.png)

![12-[5-(2-Oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]dodecanoic acid](/img/structure/B13396192.png)
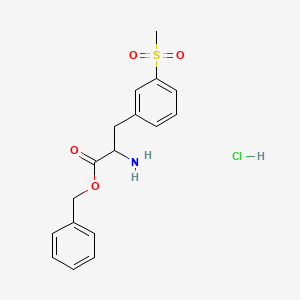
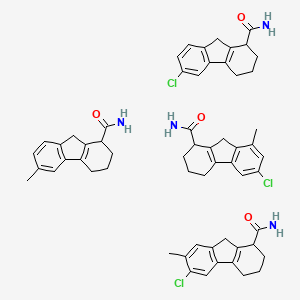
![2-[5-(4-chlorophenyl)-4-phenyl-3,4-dihydropyrazol-2-yl]-2-(4-chlorophenyl)sulfonylimino-N-(2-cyanoethyl)-N-methylethanimidamide](/img/structure/B13396212.png)
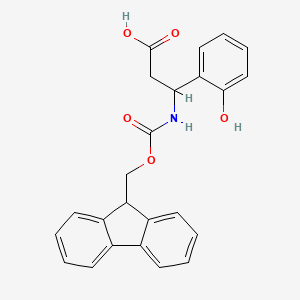
![tert-butyl N-[1-(6-nitrobenzotriazol-1-yl)-3-phenylmethoxy-1-sulfanylidenepropan-2-yl]carbamate](/img/structure/B13396224.png)
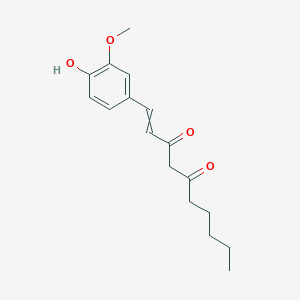
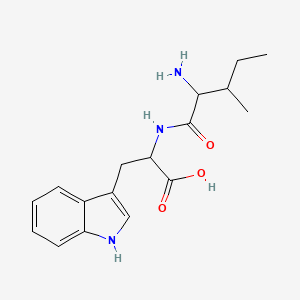
![4-[Hydroxy-[4-(2-methylpropyl)phenyl]methylidene]-1-(6-methylpyridazin-3-yl)-5-[4-(trifluoromethoxy)phenyl]pyrrolidine-2,3-dione;4-[hydroxy-(4-propan-2-ylphenyl)methylidene]-1-(6-methoxypyridazin-3-yl)-5-[4-(trifluoromethoxy)phenyl]pyrrolidine-2,3-dione;4-[hydroxy-(4-propan-2-ylphenyl)methylidene]-1-(1-methyl-2-oxopyridin-3-yl)-5-[4-(trifluoromethoxy)phenyl]pyrrolidine-2,3-dione;4-[hydroxy-(4-propan-2-ylphenyl)methylidene]-1-(5-methylpyrazin-2-yl)-5-[4-(trifluoromethoxy)phenyl]pyrrolidine-2,3-dione;4-[hydroxy-(4-propan-2-ylphenyl)methylidene]-1-(6-methylpyridazin-3-yl)-5-(4-methylsulfonylphenyl)pyrrolidine-2,3-dione](/img/structure/B13396242.png)


